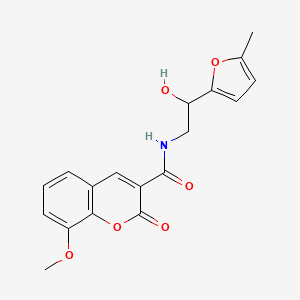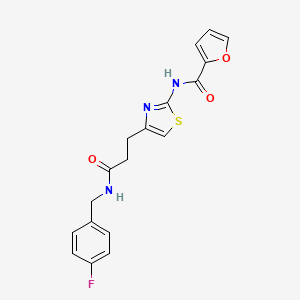![molecular formula C20H19N5O B2399005 N-{3-[7-(4-Methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamid CAS No. 449185-97-1](/img/structure/B2399005.png)
N-{3-[7-(4-Methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide is a synthetic compound, notable for its complex structure comprising a dihydro[1,2,4]triazolo[1,5-a]pyrimidine core. The presence of a 4-methylphenyl group adds to its distinctive properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with transition metals that have unique electronic and catalytic properties.
Biology
In biological research, it is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine
Medically, it shows promise as an anti-inflammatory agent and potential therapeutic in neurodegenerative diseases due to its structural similarity to known bioactive molecules.
Industry
In industrial applications, it can be used in the synthesis of novel materials, including polymers and organic electronics, due to its robust aromatic and heterocyclic structure.
Wirkmechanismus
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been associated with various biological activities .
Mode of Action
It is known that the [1,2,4]triazolo[1,5-a]pyrimidine core is a common motif in many bioactive compounds . The interaction of these compounds with their targets often leads to significant changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular formula is C26H24N6O3S, with an average mass of 500.572 Da and a monoisotopic mass of 500.163055 Da . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Compounds with similar structures have been associated with various biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide typically involves multi-step reactions:
Formation of the Dihydro[1,2,4]triazolo[1,5-a]pyrimidine Core: : This may start with the cyclization of appropriate hydrazine derivatives with suitable aldehydes under acidic or basic conditions.
Attachment of the 4-Methylphenyl Group: : This step involves the use of 4-methylphenyl hydrazine or a related compound to introduce the aromatic moiety.
Acetylation: : The final step involves acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production would scale up these laboratory procedures, optimizing for yield and cost-efficiency. Use of continuous flow reactors, catalytic systems, and green chemistry principles would be vital for sustainable manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation at the nitrogen atoms, forming N-oxides.
Reduction: : Reduction can occur at the dihydro[1,2,4]triazolo[1,5-a]pyrimidine core, potentially yielding tetrahydro derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can happen, especially at the phenyl groups.
Common Reagents and Conditions
Oxidation: : Peracids or hydrogen peroxide.
Reduction: : Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: : Halogenated reagents for electrophilic substitution, or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidized derivatives such as N-oxides.
Reduced forms like tetrahydro triazolo derivatives.
Various substituted phenyl derivatives, depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds like N-{3-[4-(4-methylphenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide:
Uniqueness: : N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide has a unique triazolo-pyrimidine configuration that may offer better binding affinity and specificity for certain targets.
Similar Compounds: : Other compounds in this class include derivatives with different substituents on the aromatic ring or variations in the heterocyclic core, offering a spectrum of biological activities.
Hope you found that enriching! What else can we explore together?
Eigenschaften
IUPAC Name |
N-[3-[7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-6-8-15(9-7-13)19-11-18(24-20-21-12-22-25(19)20)16-4-3-5-17(10-16)23-14(2)26/h3-12,19H,1-2H3,(H,23,26)(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNPKZYZIVBNGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC(=CC=C4)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2398927.png)
![6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B2398928.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2398930.png)
![3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2398931.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide](/img/structure/B2398933.png)



![Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate](/img/structure/B2398938.png)
![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2398940.png)
![(E)-4-(Dimethylamino)-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2398942.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2398944.png)
![N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2398945.png)
